molecular formula C9H11BrO B6307445 1-Bromo-3-methoxy-2,4-dimethylbenzene CAS No. 78668-12-9

1-Bromo-3-methoxy-2,4-dimethylbenzene

Cat. No.: B6307445
CAS No.: 78668-12-9
M. Wt: 215.09 g/mol
InChI Key: DFNCZGHAMRGGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-methoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxy-2,4-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the bromine atom with a methoxy group.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy group.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atom to a hydrogen atom.

Major Products Formed:

    Substitution: Formation of 3-methoxy-2,4-dimethylphenol.

    Oxidation: Formation of 3-methoxy-2,4-dimethylbenzoic acid.

    Reduction: Formation of 3-methoxy-2,4-dimethylbenzene.

Scientific Research Applications

1-Bromo-3-methoxy-2,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the production of polymers and advanced materials with specific properties.

    Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Comparison with Similar Compounds

    1-Bromo-2,4-dimethylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Bromo-3,5-dimethylbenzene: Has a different substitution pattern, affecting its chemical properties.

    1-Bromo-4-methoxy-2,5-dimethylbenzene: Similar structure but with different positions of substituents, leading to varied reactivity.

Uniqueness: 1-Bromo-3-methoxy-2,4-dimethylbenzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity in substitution, oxidation, and reduction reactions, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

1-bromo-3-methoxy-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCZGHAMRGGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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